molecular formula C7H14N2O2 B13328311 Methyl (2R,5S)-5-aminopiperidine-2-carboxylate

Methyl (2R,5S)-5-aminopiperidine-2-carboxylate

Cat. No.: B13328311
M. Wt: 158.20 g/mol
InChI Key: QPLWHTVCXALRAG-NTSWFWBYSA-N
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Description

Methyl (2R,5S)-5-aminopiperidine-2-carboxylate is a chiral compound that belongs to the class of piperidine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R,5S)-5-aminopiperidine-2-carboxylate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of (S)-proline as a starting material, which undergoes a series of reactions including condensation, reduction, and esterification to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: Methyl (2R,5S)-5-aminopiperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (2R,5S)-5-aminopiperidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2R,5S)-5-aminopiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in biochemical and physiological processes. For example, it may act as a modulator of the dopamine and serotonin systems in the brain, influencing mood regulation and reward pathways .

Comparison with Similar Compounds

Uniqueness: Methyl (2R,5S)-5-aminopiperidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

methyl (2R,5S)-5-aminopiperidine-2-carboxylate

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)6-3-2-5(8)4-9-6/h5-6,9H,2-4,8H2,1H3/t5-,6+/m0/s1

InChI Key

QPLWHTVCXALRAG-NTSWFWBYSA-N

Isomeric SMILES

COC(=O)[C@H]1CC[C@@H](CN1)N

Canonical SMILES

COC(=O)C1CCC(CN1)N

Origin of Product

United States

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